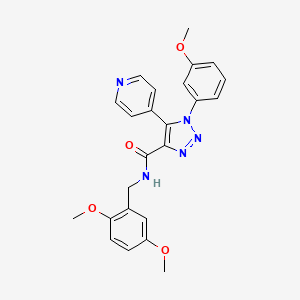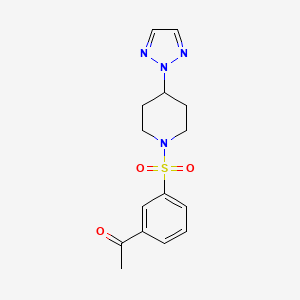
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a phenyl ring . The 1,2,3-triazole ring is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The phenyl ring is a six-membered aromatic ring with six carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures of the synthesized compounds are usually characterized by spectral data .Molecular Structure Analysis
The molecular structure of “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is likely to be complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring exists in two tautomeric forms, with 1H-1,2,3-triazole being more stable than 4H-1,2,3-triazole .Chemical Reactions Analysis
The chemical reactions involving “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” are likely to be complex and dependent on the reaction conditions . The presence of multiple functional groups in the molecule provides multiple sites for chemical reactions to occur .Scientific Research Applications
Anticancer Activity
A study focused on the synthesis of novel sulfones carrying biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromenes, and benzochromenes moieties starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds were evaluated for their in vitro anticancer activity against the breast cancer cell line MCF7, suggesting potential applications in cancer treatment (Bashandy et al., 2011).
Enzymatic Interactions and Metabolism
Research into the oxidative metabolism of a novel antidepressant revealed the role of various cytochrome P450 enzymes in metabolizing the compound into several metabolites, highlighting the importance of understanding the metabolic pathways and enzyme interactions for novel therapeutic compounds (Hvenegaard et al., 2012).
Fungicidal and Antibacterial Agents
The synthesis of novel compounds with a focus on fungicidal activity has been explored, with certain compounds showing moderate to excellent fungicidal activity against specific pathogens, indicating the potential for agricultural applications (Mao et al., 2013).
Antibacterial Activity
Another study synthesized a series of compounds tested for their antibacterial activity, showing that certain derivatives exhibited significant efficacy against Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Li et al., 2017).
Future Directions
The future directions for research on “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities . The development of novel potential drug candidates having better efficacy and selectivity could be a promising area of research .
properties
IUPAC Name |
1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQXZIREKMWGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)
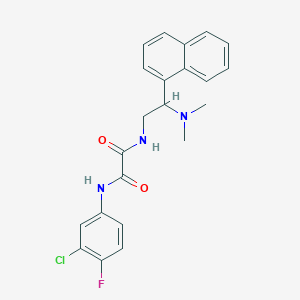
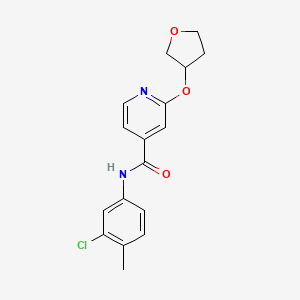
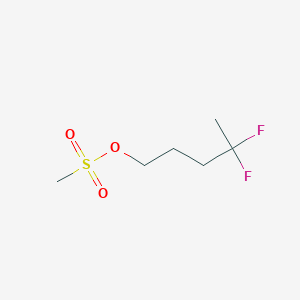
![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)
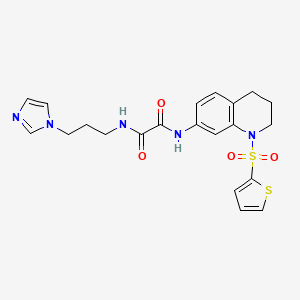
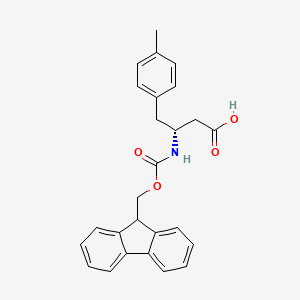
![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)
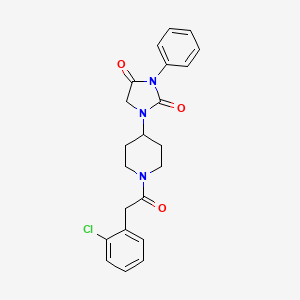
![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)
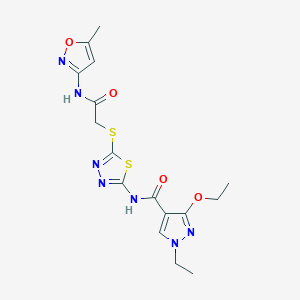
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)
